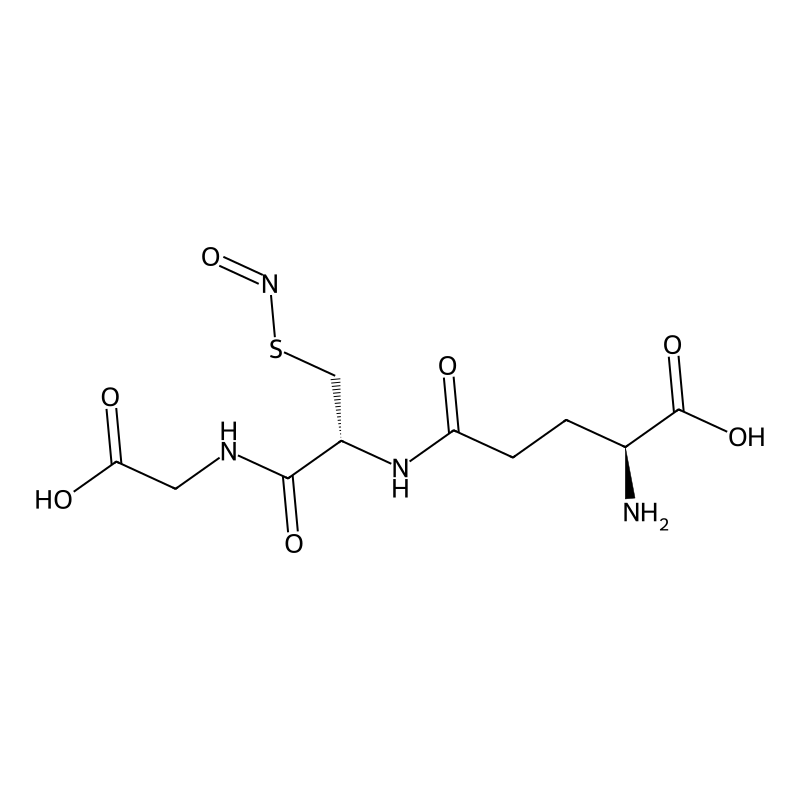

S-nitrosoglutathione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

NO Carrier and Donor

GSNO is an endogenous S-nitrosothiol, meaning it's a molecule derived from the abundant cellular antioxidant glutathione (GSH) that contains a nitroso group (NO). Within cells, NO coexists with SNOs like GSNO, which act as carriers and donors of bioavailable NO. Unlike freely diffusing NO, GSNO is more stable and less reactive, allowing for controlled release of NO at specific locations within the cell Wikipedia: S-Nitrosoglutathione: . This controlled release allows for more targeted and sustained NO signaling compared to free-floating NO.

Cellular Signaling and Function

Research suggests that GSNO plays a critical role in various cellular signaling pathways. Studies have shown that GSNO can modify protein function through a process called S-nitrosylation, where the NO group is transferred to specific cysteine residues on proteins. This modification can alter protein activity, leading to diverse cellular effects, including:

- Regulation of blood pressure: GSNO has been shown to relax blood vessels, potentially contributing to blood pressure regulation .

- Inhibition of platelet aggregation: GSNO may play a role in preventing blood clots by inhibiting the clumping together of platelets .

- Neuromodulation: GSNO, along with GSH and oxidized glutathione (GSSG), have been shown to interact with glutamate receptors in the brain, potentially influencing neural signaling Dojindo Laboratories: S-Nitrosoglutathione: .

These are just a few examples, and research continues to explore the diverse roles of GSNO in cellular signaling and function.

Potential Therapeutic Applications

Given its involvement in various physiological processes, GSNO is being investigated for its potential therapeutic applications. Researchers are exploring the possibility of using GSNO or GSNO-releasing compounds to treat conditions like:

- Cardiovascular diseases: Due to its vasodilatory and antiplatelet effects, GSNO may hold promise for treating heart disease and stroke .

- Neurodegenerative diseases: The potential role of GSNO in neural signaling has sparked interest in its use for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease .

S-nitrosoglutathione is a S-nitrosothiol, a compound formed by the reaction of nitric oxide with glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound serves as an important nitric oxide donor and plays a crucial role in cell signaling and redox biology. S-nitrosoglutathione is recognized for its ability to release nitric oxide in a controlled manner, which is vital for various physiological processes, including vasodilation, neurotransmission, and immune response modulation .

GSNO acts as a critical signaling molecule in various biological processes []. Here's a breakdown of its mechanism:

- NO Reservoir and Carrier: GSNO stores and transports NO within cells. Its controlled decomposition releases NO at specific locations to regulate cellular functions [].

- S-Nitrosylation: GSNO can transfer its NO group to other molecules in a process called S-nitrosylation. This modification can alter the protein function, regulating various cellular processes like vasodilation, blood pressure control, and smooth muscle relaxation [].

- Limited Data: Specific data on GSNO's toxicity is limited. However, as a source of NO, it's likely to exhibit similar properties. NO can be cytotoxic at high concentrations.

- Handling Precautions: Due to its instability, GSNO requires careful handling in research settings to maintain its integrity.

- Decomposition: The compound can decompose to release nitric oxide and oxidized glutathione. The decomposition is influenced by factors such as pH and the presence of thiols like glutathione itself .

- Transnitrosation: S-nitrosoglutathione can transfer its nitroso group to other thiols, forming new S-nitrosothiols. This reaction is important for regulating protein function through S-nitrosylation .

- Reaction with Superoxide: S-nitrosoglutathione reacts rapidly with superoxide anions to produce glutathione disulfide along with nitrite and nitrate, showcasing its role in redox reactions .

S-nitrosoglutathione is involved in various biological activities:

- Nitric Oxide Signaling: It acts as a reservoir for nitric oxide, facilitating its signaling pathways in cells. This includes roles in cardiovascular function and neurotransmitter release .

- Regulation of Protein Function: Through S-nitrosylation, S-nitrosoglutathione modifies cysteine residues on proteins, affecting their activity and interactions. This modification can influence cellular processes such as apoptosis and inflammation .

- Antioxidant Activity: As part of the cellular antioxidant defense system, S-nitrosoglutathione helps mitigate oxidative stress by neutralizing reactive oxygen species .

S-nitrosoglutathione can be synthesized through various methods:

- Direct Reaction with Nitric Oxide: Glutathione can be reacted with gaseous nitric oxide under physiological conditions to form S-nitrosoglutathione.

- Oxidation of Nitric Oxide: In the presence of oxygen, nitric oxide can oxidize to form dinitrogen trioxide, which then reacts with glutathione to yield S-nitrosoglutathione .

- Enzymatic Formation: Certain enzymes, including nitric oxide synthases, can facilitate the conversion of glutathione into S-nitrosoglutathione as part of cellular signaling pathways .

S-nitrosoglutathione has several applications in research and medicine:

- Cardiovascular Research: It is studied for its role in vascular health and diseases related to nitric oxide signaling.

- Neuroscience: Investigated for its potential effects on neurotransmitter systems and neuroprotection .

- Drug Development: Its properties as a nitric oxide donor make it a candidate for therapeutic agents aimed at conditions like hypertension and heart failure.

Research has demonstrated various interactions involving S-nitrosoglutathione:

- With Proteins: Studies highlight its ability to modify proteins through nitrosylation, affecting their function and stability. This interaction is critical for processes such as signal transduction and metabolic regulation .

- With Reactive Oxygen Species: Interaction with reactive oxygen species enhances its antioxidant capacity while also contributing to the regulation of cellular redox states .

Several compounds share similarities with S-nitrosoglutathione, particularly in their roles as nitric oxide donors or redox-active species. Here are some notable examples:

| Compound | Description | Unique Features |

|---|---|---|

| S-nitroso-N-acetylcysteine | A derivative of cysteine that acts as a nitric oxide donor. | More stable than S-nitrosoglutathione under certain conditions. |

| S-nitroso-cysteine | A simple S-nitrosothiol that plays a role in cellular signaling. | Rapidly decomposes compared to S-nitrosoglutathione. |

| Dinitrosyliron(II) complex | A complex that releases nitric oxide upon reduction. | Involves metal coordination chemistry not present in S-nitrosoglutathione. |

| Nitroglycerin | An organic nitrate used therapeutically for angina relief by releasing nitric oxide. | Primarily used in clinical settings rather than cellular signaling pathways. |

S-nitrosoglutathione stands out due to its dual role as both a signaling molecule and an antioxidant, alongside its unique ability to participate in transnitrosation reactions that modify protein function directly .

Endogenous Formation Pathways

Formation from Nitric Oxide and Glutathione

The formation of S-nitrosoglutathione from nitric oxide and reduced glutathione does not proceed through a simple direct reaction mechanism. Instead, the process requires intermediate chemical species and specific environmental conditions to achieve meaningful yields [1] [3]. Under physiological conditions, the direct reaction between nitric oxide and glutathione yields less than 1% S-nitrosoglutathione, indicating that additional chemical pathways must be invoked to explain the observed biological concentrations of this compound [4].

The most well-established mechanism involves the initial formation of a thionitroxide intermediate through the reversible association of nitric oxide with glutathione [4]. This intermediate, characterized by the structure GSH-NO, represents a metastable species that can undergo further chemical transformations. However, this direct pathway typically leads to the reduction of nitric oxide to nitrous oxide and other nitrogen-containing species rather than stable S-nitrosothiol formation [3].

A more significant pathway involves the interaction of nitric oxide with glutathionyl radicals formed under oxidative stress conditions [1] [4]. Glutathionyl radicals can be generated through one-electron oxidation of glutathione by various cellular oxidants, including transition metal ions, peroxidases, or other radical species. The subsequent reaction between these glutathionyl radicals and nitric oxide proceeds with high efficiency, yielding S-nitrosoglutathione with reaction rate constants approaching 10^7 M^-1s^-1 [5] [6].

Recent studies have identified a novel cytochrome c-mediated pathway that can achieve nearly 100% efficiency under anaerobic conditions [4]. In this mechanism, glutathione binds to ferric cytochrome c, facilitating the addition of nitric oxide and subsequent electron transfer within the ternary complex. This reaction results in the reduction of the heme center and the release of S-nitrosoglutathione [4]. The efficiency of this pathway decreases at higher nitric oxide concentrations, where excess nitric oxide can react with the ternary complex to form oxidized glutathione instead [4].

Role of Oxygen in S-nitrosoglutathione Formation

Oxygen plays a crucial and complex role in S-nitrosoglutathione formation, with its concentration significantly affecting both the yield and the predominant formation mechanisms [1] [4] [6]. Under aerobic conditions, the presence of molecular oxygen enables several important chemical pathways that are absent or significantly reduced under anaerobic conditions.

The oxygen-dependent formation of S-nitrosoglutathione is fundamentally limited by the third-order reaction between nitric oxide and oxygen, which depends on the square of the nitric oxide concentration [4]. This reaction has a rate constant of approximately 2×10^6 M^-2s^-1 under physiological conditions [1]. The optimal oxygen concentration for S-nitrosoglutathione formation appears to be around 3-5%, which corresponds to typical tissue oxygen levels [6]. At this concentration, the balance between nitric oxide oxidation and competing oxygen-consuming reactions favors efficient S-nitrosothiol formation.

At higher oxygen concentrations, such as those found in atmospheric air (21% oxygen), the efficiency of S-nitrosoglutathione formation decreases due to competing reactions that consume nitric oxide without producing stable S-nitrosothiols [6]. Conversely, under hypoxic conditions (1-3% oxygen), limited nitrogen dioxide formation restricts the availability of nitrosating species [7].

The role of oxygen extends beyond simple nitric oxide oxidation. Oxygen can interact with glutathionyl radicals to form peroxysulfenyl radicals, which can abstract hydrogen atoms from additional glutathione molecules, leading to chain reactions that amplify thiol oxidation [8]. This mechanism helps explain the significantly greater formation of oxidized glutathione under aerobic versus anaerobic conditions [8].

Formation via Dinitrogen Trioxide

Dinitrogen trioxide represents one of the most potent endogenous nitrosating agents involved in S-nitrosoglutathione formation [1] [9] [10]. This species forms through the oxidation of nitric oxide by molecular oxygen or nitrogen dioxide, creating a highly reactive intermediate capable of transferring nitrosonium equivalents to thiol groups.

The formation of dinitrogen trioxide follows the reaction: 2NO + O₂ → 2NO₂, followed by NO + NO₂ ⇌ N₂O₃ [9] [10]. Dinitrogen trioxide exists in equilibrium with its constituent nitrogen oxides, with the equilibrium constant KD = 193 kPa at 25°C [10]. At physiological temperatures, dinitrogen trioxide is relatively unstable, favoring dissociation to nitric oxide and nitrogen dioxide.

The nitrosating activity of dinitrogen trioxide toward glutathione proceeds through nucleophilic attack by the thiolate anion on the electrophilic nitrogen center [1] [9]. This reaction can occur through multiple mechanistic pathways, including direct transfer of the nitrosonium moiety and formation of intermediate N-hydroxysulfenamides [8]. The efficiency of this pathway is enhanced in hydrophobic environments, such as lipid membranes, where both nitric oxide and oxygen preferentially partition [4].

Recent investigations have identified both asymmetrical and symmetrical isomers of dinitrogen trioxide, with different reactivity profiles toward thiols [11]. The symmetrical isomer, characterized by two equivalent nitroso groups connected to a central oxygen atom, can undergo stochastic cleavage of internal N-O bonds, leading to random distribution of labeled nitrogen atoms in isotope-labeling studies [11].

The biological significance of dinitrogen trioxide-mediated S-nitrosoglutathione formation is supported by studies demonstrating competitive inhibition by phosphate buffers, which react with dinitrogen trioxide to form nitrite [8]. Additionally, the formation of N-nitrosamines from secondary amines in the presence of decomposing S-nitrosothiols provides indirect evidence for dinitrogen trioxide generation in biological systems [8].

Chemical Synthesis Methods

Synthesis from Glutathione and Nitrous Acid

The most widely employed method for laboratory synthesis of S-nitrosoglutathione involves the acid-catalyzed nitrosation of glutathione using sodium nitrite under acidic conditions [1] [4] [12]. This method, originally developed by Hart, provides a reliable and high-yield approach to S-nitrosoglutathione synthesis that has become the standard for research applications.

The reaction proceeds according to the equation: GSH + HNO₂ → GSNO + H₂O [4]. Under optimal conditions, this synthesis achieves yields exceeding 95% with reaction times measured in minutes [12]. The reaction requires careful control of pH, typically maintaining conditions between pH 0.5-3.5, where nitrous acid predominates over nitrite ion [12] [13].

The synthetic procedure involves dissolving glutathione and sodium nitrite in cold hydrochloric acid solution, with final concentrations adjusted to approximately 0.625 M for all reactants [12]. The reaction mixture is stirred at room temperature for 15-20 minutes, during which an immediate pink coloration develops, indicating S-nitrosoglutathione formation [12]. The product can be isolated by precipitation with acetone, followed by washing with acetone and diethyl ether to remove impurities [12].

Quality control of the synthesized S-nitrosoglutathione involves spectrophotometric quantification using the characteristic absorption maximum at 334-335 nm, with a molar extinction coefficient of 922 M^-1cm^-1 [1] [4]. The purity and identity of the product can be confirmed through nuclear magnetic resonance spectroscopy and mass spectrometry [12].

Storage conditions are critical for maintaining S-nitrosoglutathione stability. The compound should be stored at -20°C under nitrogen atmosphere, protected from light, and in the presence of metal chelators such as diethylenetriaminepentaacetic acid to prevent metal-catalyzed decomposition [4]. Under these conditions, synthetic S-nitrosoglutathione maintains stability for 7-14 days [12].

Alternative Synthetic Approaches

Several alternative synthetic approaches have been developed to address specific research needs or to avoid the harsh acidic conditions required for the standard Hart method [4] [12] [14]. These methods offer advantages in terms of reaction conditions, product purity, or compatibility with sensitive biological systems.

Synthesis using nitrosonium salts, such as nitrosonium tetrafluoroborate or nitrosonium chloride, provides an alternative approach that can be conducted under milder acidic conditions [4]. These reagents act as direct sources of nitrosonium cations, eliminating the need for in situ generation from nitrous acid. The reaction with nitrosonium tetrafluoroborate typically proceeds at pH 6-8, making it more compatible with biological applications [4].

Dinitrogen trioxide can serve as a nitrosating agent under neutral to mildly acidic conditions [4]. This approach offers the advantage of avoiding strongly acidic environments while maintaining good yields (80-90%). The synthesis involves careful handling of dinitrogen trioxide, which must be generated in situ or handled under controlled atmospheric conditions due to its instability [10].

EDC/NHS coupling chemistry has been adapted for the conjugation of S-nitrosoglutathione to larger molecules, particularly for the development of nitric oxide-releasing polymeric systems [12]. This approach involves the activation of carboxyl groups using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide, followed by coupling with the primary amine group of S-nitrosoglutathione. While yields are lower (40-60%), this method enables the preparation of bioconjugated nitric oxide donors with controlled release properties [12].

A shock-free synthesis method has been developed that operates at neutral pH, avoiding the need for acidic conditions entirely [14]. This approach utilizes specialized reaction conditions and alternative nitrosating agents to achieve S-nitrosothiol formation without pH manipulation. The method offers particular advantages for preparing S-nitrosoglutathione in the presence of pH-sensitive biological molecules.

Gas-phase synthesis approaches have been explored for preparing S-nitrosoglutathione under controlled atmospheric conditions. These methods involve the reaction of glutathione vapor with nitrogen oxide gases under carefully controlled temperature and pressure conditions. While technically challenging, these approaches can provide very pure products free from solution-phase contaminants.

Isotopically Labeled S-nitrosoglutathione Synthesis

The synthesis of isotopically labeled S-nitrosoglutathione variants has become essential for mechanistic studies, quantitative mass spectrometry applications, and metabolic tracing experiments [11] [15] [16]. These labeled compounds serve as internal standards for analytical measurements and enable detailed investigation of S-nitrosoglutathione formation and degradation pathways.

^15^N-labeled S-nitrosoglutathione represents the most commonly prepared isotopic variant, synthesized using ^15^N-sodium nitrite as the nitrosating agent [11] [16]. The synthesis follows the standard Hart method, substituting ^15^N-nitrite for the natural abundance reagent [11]. This labeled compound exhibits identical chemical properties to unlabeled S-nitrosoglutathione while providing a distinctive mass spectrometric signature for analytical applications [16].

The preparation of ^15^N-labeled S-nitrosoglutathione requires high isotopic purity of the nitrite precursor to achieve optimal enrichment levels [11]. Commercial ^15^N-sodium nitrite typically provides >95% isotopic enrichment, which translates directly to the final S-nitrosoglutathione product [11]. Quality control involves mass spectrometric verification of isotopic incorporation and quantification of the ^15^N enrichment level [16].

Doubly labeled ^13^C₂,^15^N-S-nitrosoglutathione can be prepared using isotopically labeled glutathione precursors combined with ^15^N-nitrite [16] [17]. This approach requires the prior synthesis or procurement of labeled glutathione, which can be achieved through biosynthetic approaches using isotopically labeled amino acid precursors [18] [19]. The resulting doubly labeled S-nitrosoglutathione provides enhanced mass spectrometric detectability and reduced background interference in complex biological samples [17].

^18^O-labeled variants can be prepared through oxygen exchange reactions or by using ^18^O-enriched water during synthesis [11]. These isotopologues provide valuable information about oxygen incorporation mechanisms and can help distinguish between different formation pathways in mechanistic studies [11].

Multiple isotope labeling strategies have been employed to create S-nitrosoglutathione variants containing different combinations of stable isotopes [19]. These compounds enable sophisticated tracing experiments that can simultaneously monitor multiple aspects of S-nitrosoglutathione metabolism, including synthesis, transport, and degradation pathways [19].

The synthesis of isotopically labeled S-nitrosoglutathione requires careful attention to isotopic scrambling reactions that could reduce the fidelity of labeling [11]. Storage conditions must be optimized to prevent exchange reactions, and analytical methods must account for potential isotopic contamination from natural abundance materials [16].

Special considerations apply to the synthesis of oxygen-labeled variants, as these compounds may be more susceptible to exchange reactions with water. Synthesis must be conducted under rigorously anhydrous conditions, and storage requires specialized containers to prevent isotopic dilution.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Cassia R, Nocioni M, Correa-Aragunde N, Lamattina L. Climate Change and the Impact of Greenhouse Gasses: CO(2) and NO, Friends and Foes of Plant Oxidative Stress. Front Plant Sci. 2018 Mar 1;9:273. doi: 10.3389/fpls.2018.00273. eCollection 2018. Review. PubMed PMID: 29545820; PubMed Central PMCID: PMC5837998.

3: Khan M, Khan H, Singh I, Singh AK. Hypoxia inducible factor-1 alpha stabilization for regenerative therapy in traumatic brain injury. Neural Regen Res. 2017 May;12(5):696-701. doi: 10.4103/1673-5374.206632. Review. PubMed PMID: 28616019; PubMed Central PMCID: PMC5461600.

4: Barnett SD, Buxton ILO. The role of S-nitrosoglutathione reductase (GSNOR) in human disease and therapy. Crit Rev Biochem Mol Biol. 2017 Jun;52(3):340-354. doi: 10.1080/10409238.2017.1304353. Epub 2017 Apr 10. Review. PubMed PMID: 28393572; PubMed Central PMCID: PMC5597050.

5: Everett TR, Wilkinson IB, Lees CC. Pre-eclampsia: the Potential of GSNO Reductase Inhibitors. Curr Hypertens Rep. 2017 Mar;19(3):20. doi: 10.1007/s11906-017-0717-2. Review. PubMed PMID: 28271419; PubMed Central PMCID: PMC5340829.

6: Farnese FS, Menezes-Silva PE, Gusman GS, Oliveira JA. When Bad Guys Become Good Ones: The Key Role of Reactive Oxygen Species and Nitric Oxide in the Plant Responses to Abiotic Stress. Front Plant Sci. 2016 Apr 12;7:471. doi: 10.3389/fpls.2016.00471. eCollection 2016. Review. PubMed PMID: 27148300; PubMed Central PMCID: PMC4828662.

7: Arora D, Jain P, Singh N, Kaur H, Bhatla SC. Mechanisms of nitric oxide crosstalk with reactive oxygen species scavenging enzymes during abiotic stress tolerance in plants. Free Radic Res. 2016;50(3):291-303. doi: 10.3109/10715762.2015.1118473. Epub 2016 Jan 14. Review. PubMed PMID: 26554526.

8: Sawczak V, Getsy P, Zaidi A, Sun F, Zaman K, Gaston B. Novel Approaches for Potential Therapy of Cystic Fibrosis. Curr Drug Targets. 2015;16(9):923-36. Review. PubMed PMID: 25557257.

9: Corti A, Franzini M, Scataglini I, Pompella A. Mechanisms and targets of the modulatory action of S-nitrosoglutathione (GSNO) on inflammatory cytokines expression. Arch Biochem Biophys. 2014 Nov 15;562:80-91. doi: 10.1016/j.abb.2014.08.002. Epub 2014 Aug 15. Review. PubMed PMID: 25135357.

10: Savidge TC. Importance of NO and its related compounds in enteric nervous system regulation of gut homeostasis and disease susceptibility. Curr Opin Pharmacol. 2014 Dec;19:54-60. doi: 10.1016/j.coph.2014.07.009. Epub 2014 Aug 7. Review. PubMed PMID: 25108170; PubMed Central PMCID: PMC4254210.

11: Pelgrift RY, Friedman AJ. Nanotechnology as a therapeutic tool to combat microbial resistance. Adv Drug Deliv Rev. 2013 Nov;65(13-14):1803-15. doi: 10.1016/j.addr.2013.07.011. Epub 2013 Jul 24. Review. PubMed PMID: 23892192.

12: Martinez M, Weisel JW, Ischiropoulos H. Functional impact of oxidative posttranslational modifications on fibrinogen and fibrin clots. Free Radic Biol Med. 2013 Dec;65:411-8. doi: 10.1016/j.freeradbiomed.2013.06.039. Epub 2013 Jul 11. Review. PubMed PMID: 23851017; PubMed Central PMCID: PMC3852169.

13: Lu C, Kavalier A, Lukyanov E, Gross SS. S-sulfhydration/desulfhydration and S-nitrosylation/denitrosylation: a common paradigm for gasotransmitter signaling by H2S and NO. Methods. 2013 Aug 1;62(2):177-81. doi: 10.1016/j.ymeth.2013.05.020. Epub 2013 Jun 27. Review. PubMed PMID: 23811297; PubMed Central PMCID: PMC3923419.

14: Broniowska KA, Diers AR, Hogg N. S-nitrosoglutathione. Biochim Biophys Acta. 2013 May;1830(5):3173-81. doi: 10.1016/j.bbagen.2013.02.004. Epub 2013 Feb 14. Review. PubMed PMID: 23416062; PubMed Central PMCID: PMC3679660.

15: Zaman K, Fraser-Butler M, Bennett D. Novel s-nitrosothiols have potential therapeutic uses for cystic fibrosis. Curr Pharm Des. 2013;19(19):3509-20. Review. PubMed PMID: 23331028.

16: Thompson JW, Forrester MT, Moseley MA, Foster MW. Solid-phase capture for the detection and relative quantification of S-nitrosoproteins by mass spectrometry. Methods. 2013 Aug 1;62(2):130-7. doi: 10.1016/j.ymeth.2012.10.001. Epub 2012 Oct 11. Review. PubMed PMID: 23064468; PubMed Central PMCID: PMC3568208.

17: Laver JR, McLean S, Bowman LA, Harrison LJ, Read RC, Poole RK. Nitrosothiols in bacterial pathogens and pathogenesis. Antioxid Redox Signal. 2013 Jan 20;18(3):309-22. doi: 10.1089/ars.2012.4767. Epub 2012 Aug 22. Review. PubMed PMID: 22768799.

18: Sengupta R, Holmgren A. Thioredoxin and thioredoxin reductase in relation to reversible S-nitrosylation. Antioxid Redox Signal. 2013 Jan 20;18(3):259-69. doi: 10.1089/ars.2012.4716. Epub 2012 Aug 10. Review. PubMed PMID: 22702224.

19: Zhang H, Forman HJ. Glutathione synthesis and its role in redox signaling. Semin Cell Dev Biol. 2012 Sep;23(7):722-8. doi: 10.1016/j.semcdb.2012.03.017. Epub 2012 Apr 3. Review. PubMed PMID: 22504020; PubMed Central PMCID: PMC3422610.

20: Malik SI, Hussain A, Yun BW, Spoel SH, Loake GJ. GSNOR-mediated de-nitrosylation in the plant defence response. Plant Sci. 2011 Nov;181(5):540-4. doi: 10.1016/j.plantsci.2011.04.004. Epub 2011 Apr 21. Review. PubMed PMID: 21893250.